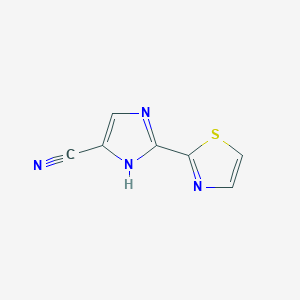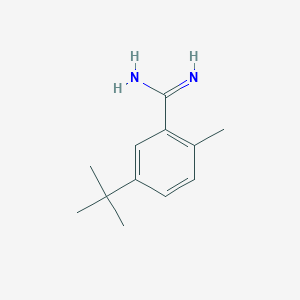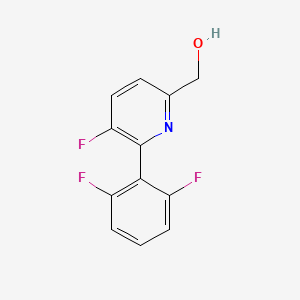
(E)-4-(2-(4-ethylthiophen-2-yl)vinyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-(2-(4-ethylthiophen-2-yl)vinyl)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound features a vinyl group and an ethylthiophene moiety, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(2-(4-ethylthiophen-2-yl)vinyl)-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-ethylthiophene and 1H-imidazole.
Vinylation: The vinyl group is introduced through a Heck reaction, where 4-ethylthiophene is reacted with a vinyl halide in the presence of a palladium catalyst.
Coupling Reaction: The vinylated thiophene is then coupled with 1H-imidazole under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(2-(4-ethylthiophen-2-yl)vinyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl-substituted imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: May serve as a ligand in biochemical assays.
Medicine: Potential therapeutic agent due to its imidazole core, which is common in many drugs.
Industry: Could be used in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for (E)-4-(2-(4-ethylthiophen-2-yl)vinyl)-1H-imidazole would depend on its specific application. Generally, imidazole compounds can interact with enzymes, receptors, or other proteins, affecting biological pathways. The vinyl and ethylthiophene groups may influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(E)-4-(2-(4-methylthiophen-2-yl)vinyl)-1H-imidazole: Similar structure with a methyl group instead of an ethyl group.
(E)-4-(2-(4-phenylthiophen-2-yl)vinyl)-1H-imidazole: Contains a phenyl group instead of an ethyl group.
(E)-4-(2-(4-chlorothiophen-2-yl)vinyl)-1H-imidazole: Features a chlorine atom instead of an ethyl group.
Uniqueness
(E)-4-(2-(4-ethylthiophen-2-yl)vinyl)-1H-imidazole is unique due to the presence of the ethylthiophene moiety, which may impart distinct electronic and steric properties compared to its analogs. This can affect its reactivity, binding affinity, and overall biological activity.
Properties
Molecular Formula |
C11H12N2S |
|---|---|
Molecular Weight |
204.29 g/mol |
IUPAC Name |
5-[(E)-2-(4-ethylthiophen-2-yl)ethenyl]-1H-imidazole |
InChI |
InChI=1S/C11H12N2S/c1-2-9-5-11(14-7-9)4-3-10-6-12-8-13-10/h3-8H,2H2,1H3,(H,12,13)/b4-3+ |
InChI Key |
CUHDALUYISVPOE-ONEGZZNKSA-N |
Isomeric SMILES |
CCC1=CSC(=C1)/C=C/C2=CN=CN2 |
Canonical SMILES |
CCC1=CSC(=C1)C=CC2=CN=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-((1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)methylene)-3-(2-fluorobenzyl)thiazolidine-2,4-dione](/img/structure/B12832967.png)
![2-Bromo-6-methylthiazolo[5,4-b]pyridine](/img/structure/B12832972.png)
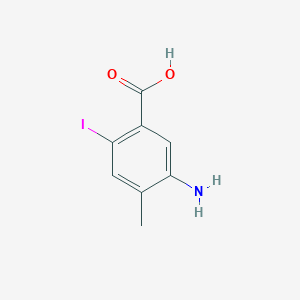
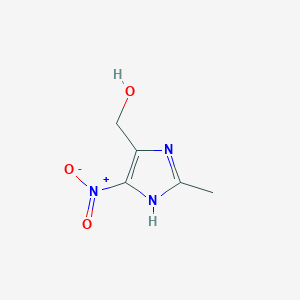

![Benzenamine,3-chloro-5-(trifluoromethoxy)-2-[(trifluoromethyl)thio]](/img/structure/B12832996.png)
